2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone
Description
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone features a 5-amino-1,2,4-triazole core linked via a thioether bridge to a ketone substituted with a 4-phenoxyphenyl group. This structure combines the bioactive 1,2,4-triazole moiety, known for diverse pharmacological properties, with a phenoxy-substituted aromatic system.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-15-18-16(20-19-15)23-10-14(21)11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9H,10H2,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKMOISKWIWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article synthesizes current research findings and case studies related to the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 248.30 g/mol. The structure includes:
- A triazole ring , which enhances biological interactions.
- A thioether linkage , potentially increasing lipophilicity and bioavailability.
- A phenoxy group , which may contribute to its biological activity through receptor interactions.
Antimicrobial and Antifungal Properties
Triazole compounds are widely recognized for their antimicrobial and antifungal activities. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens. The presence of the amino group in this compound is believed to enhance these activities by improving solubility and facilitating interactions with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against common fungal strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes such as cytochrome P450 (CYP450), impacting drug metabolism and efficacy.
- Receptor Binding : The phenoxy group may interact with various receptors, influencing signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The results indicated a dose-dependent response in cell viability assays, highlighting its potential as an anticancer therapeutic.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Investigating the pharmacokinetics and toxicity profiles in animal models.
- Structure–Activity Relationship (SAR) : Elucidating how variations in structure affect biological activity.
- Combination Therapies : Assessing the efficacy of this compound in combination with existing antimicrobial or anticancer agents.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity is influenced by substituents on both the triazole and aromatic ketone moieties. Key comparisons include:
Antifungal Activity
Benzimidazole-triazole hybrids (e.g., 5w and 5a from ) exhibit potent antifungal activity by inhibiting ergosterol biosynthesis.
Antiviral Potential
Compound 193 (), derived from a similar triazole-thio scaffold, shows anti-HSV-1 activity. The target compound’s phenoxy group could alter electronic properties, affecting viral replication inhibition. However, its bulkier substituent might reduce bioavailability compared to smaller ethyl acetate derivatives .
Anticancer Activity
Fluorinated derivatives like Compound 21 () demonstrate enhanced anticancer activity due to metabolic stability and improved target binding.
Physicochemical and ADME Properties
- Lipophilicity: The phenoxy group increases logP compared to halogenated analogues, possibly enhancing blood-brain barrier penetration but risking higher toxicity .
- Metabolic Stability: Ether linkages (phenoxy) are generally more stable than esters (e.g., Compound 193), suggesting longer half-life .
- Synthetic Accessibility : Similar to methods in , the target compound can be synthesized via nucleophilic substitution of α-halogenated ketones with triazole-thiolates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone, and what critical reaction conditions optimize yield?
- Methodology :
-
Step 1 : Synthesize the triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid (70–80°C, 4–6 hours) .
-
Step 2 : Introduce the thioether linkage by reacting the triazole-3-thiol intermediate with 1-(4-phenoxyphenyl)-2-bromoethanone in ethanol under basic conditions (e.g., K₂CO₃, 50°C, 12 hours) .
-
Key Reagents : Bromoethanone derivatives for alkylation; NaHCO₃ or K₂CO₃ as bases to deprotonate thiols .
-
Yield Optimization : Monitor reaction progress via TLC or HPLC; purity ≥95% achieved via recrystallization from ethanol/water mixtures .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiosemicarbazide, AcOH, 80°C, 6h | 85–90 | 90% |
| 2 | 2-Bromoethanone, K₂CO₃, EtOH, 50°C, 12h | 75–80 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for the phenoxyphenyl group (δ 7.2–7.8 ppm for aromatic protons) and the triazole NH₂ group (δ 5.3–5.5 ppm) .
- FT-IR : Confirm thioether (C–S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ at m/z 355.1 (calculated: 354.08) .
Q. How do structural features like the thioether linkage and triazole ring influence bioactivity?
- Thioether Linkage : Enhances membrane permeability and metabolic stability compared to ether/sulfone analogs .
- Triazole Ring : Acts as a hydrogen-bond acceptor, facilitating interactions with enzymatic targets (e.g., 5-lipoxygenase) .
- Phenoxyphenyl Group : Contributes to π-π stacking with hydrophobic enzyme pockets .
Advanced Research Questions
Q. What computational strategies predict binding modes of this compound with biological targets like 5-lipoxygenase (5-LOX)?
- Methodology :
- Docking Software : AutoDock Vina or Schrödinger Suite .
- Target Preparation : Retrieve 5-LOX structure (PDB ID: 3V99); optimize protonation states at pH 7.4.
- Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with known inhibitors (e.g., zileuton) .
- Key Interaction : Triazole NH₂ forms hydrogen bonds with Leu607 and Gln557; phenoxyphenyl engages in hydrophobic contacts .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
- SAR Design :
-
Variation 1 : Replace phenoxyphenyl with halogenated (e.g., 4-Cl, 4-F) or nitro-substituted aryl groups to enhance cytotoxicity .
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Variation 2 : Modify the triazole’s amino group to acyl or sulfonamide derivatives to improve solubility .
- Assays :
-
In Vitro : MTT assay against HeLa or MCF-7 cells (IC₅₀ ≤ 10 µM for active analogs) .
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In Silico : Predict ADMET properties using SwissADME .
- Data Table :
| Derivative | Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Parent | H | 12.3 | 2.8 |
| 4-F | F | 8.7 | 3.1 |
| 4-NO₂ | NO₂ | 6.2 | 2.5 |
Q. How can contradictory data on antioxidant vs. pro-oxidant effects be resolved?
- Hypothesis : Redox activity depends on substituents (e.g., electron-withdrawing groups favor pro-oxidant effects).
- Methodology :
- Assays : Compare DPPH scavenging (antioxidant) vs. ROS generation in HepG2 cells (pro-oxidant) .
- Mechanistic Probe : Use ESR spectroscopy to detect radical intermediates in presence of Fe²⁺/H₂O₂ .
- Resolution : Triazole-thioether derivatives with –NH₂ groups show dual activity; pro-oxidant effects dominate at >50 µM .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
